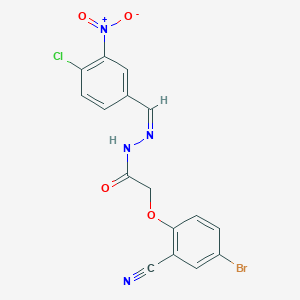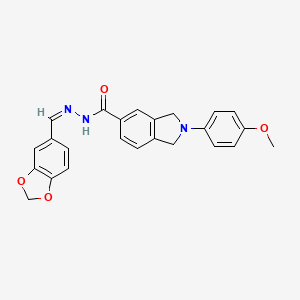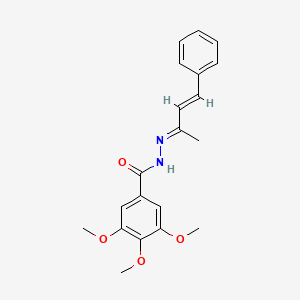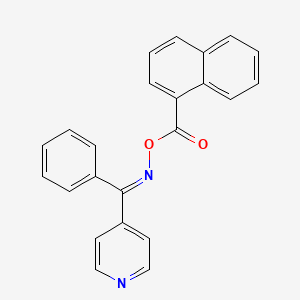
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. BCA is a hydrazide derivative that possesses unique chemical properties that make it a promising candidate for a wide range of applications.
作用機序
The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide varies depending on its application. In cancer cells, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide induces apoptosis by activating the caspase pathway. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide also inhibits the expression of anti-apoptotic proteins, leading to the death of cancer cells. In inflammation, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB pathway. In plant pathogens, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide inhibits fungal growth by disrupting the cell wall and membrane integrity. In heavy metal sensing, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide selectively binds to heavy metal ions, leading to a change in its optical properties, which can be detected using spectroscopic techniques.
Biochemical and Physiological Effects
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to have minimal toxicity in vitro and in vivo studies. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide does not cause significant changes in biochemical and physiological parameters such as liver and kidney function, hematological parameters, and body weight. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to be stable under physiological conditions, making it a promising candidate for drug development.
実験室実験の利点と制限
The advantages of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its ease of synthesis, low toxicity, and stability under physiological conditions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be used in a wide range of applications due to its unique chemical properties. The limitations of using 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in lab experiments include its limited solubility in water, which can limit its use in aqueous systems. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can also be sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the research and development of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further investigated for its potential use as an anti-cancer agent. The mechanism of action of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide in cancer cells can be further elucidated, and its efficacy can be tested in animal models. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further studied for its potential use as a fungicide. The effects of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide on non-target organisms can be investigated, and its environmental impact can be assessed. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be further developed as a sensor for heavy metal ions. The sensitivity and selectivity of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can be improved, and its application in real-world samples can be tested.
Conclusion
In conclusion, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, or 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide, is a chemical compound that possesses unique chemical properties that make it a promising candidate for a wide range of applications. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in medicine, agriculture, and environmental science. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward, and its toxicity is minimal. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has several advantages and limitations for its use in lab experiments, and there are several future directions for its research and development.
合成法
The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide involves the condensation of 4-bromo-2-cyanophenol with 4-chloro-3-nitrobenzaldehyde in the presence of acetic anhydride and hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The synthesis of 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide is relatively straightforward and can be achieved using simple laboratory techniques.
科学的研究の応用
2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has also been investigated for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In agriculture, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been studied for its ability to control plant diseases caused by fungal pathogens. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been shown to inhibit the growth of several fungal species, making it a promising candidate for the development of new fungicides. In environmental science, 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide has been investigated for its potential use as a sensor for heavy metal ions. 2-(4-bromo-2-cyanophenoxy)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide can selectively bind to heavy metal ions, leading to a change in its optical properties, which can be used to detect the presence of heavy metals in environmental samples.
特性
IUPAC Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4O4/c17-12-2-4-15(11(6-12)7-19)26-9-16(23)21-20-8-10-1-3-13(18)14(5-10)22(24)25/h1-6,8H,9H2,(H,21,23)/b20-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRSJXUBAYSAJ-ZBKNUEDVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N\NC(=O)COC2=C(C=C(C=C2)Br)C#N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-cyanophenoxy)-N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-biphenylyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5916873.png)


![3-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5916896.png)




![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B5916935.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B5916950.png)

![5-bromo-N'-[4-(diethylamino)benzylidene]nicotinohydrazide](/img/structure/B5916965.png)